N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation and other neurological processes. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
The mode of action of this compound is likely a combination of the actions of its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine, being a precursor to serotonin, may influence serotonin levels and thus impact various neurological processes .
Biochemical Pathways
The biochemical pathways affected by this compound would likely involve the pathways of its precursors. Naproxen affects the arachidonic acid pathway, inhibiting the synthesis of prostaglandins and thromboxanes . Tryptamine, as a precursor to serotonin, would be involved in the serotonin pathway .
Pharmacokinetics
The pharmacokinetics of its precursors, tryptamine and naproxen, are well-studied .
Result of Action
The molecular and cellular effects of this compound’s action would likely be a combination of the effects of its precursors. Naproxen’s anti-inflammatory effects could result in reduced inflammation and pain, while tryptamine’s influence on serotonin levels could impact mood and other neurological processes .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-34-25-11-5-3-9-22(25)24-12-13-26(31-30-24)32-16-6-7-20(18-32)27(33)28-15-14-19-17-29-23-10-4-2-8-21(19)23/h2-5,8-13,17,20,29H,6-7,14-16,18H2,1H3,(H,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCVBYPOULAEGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.